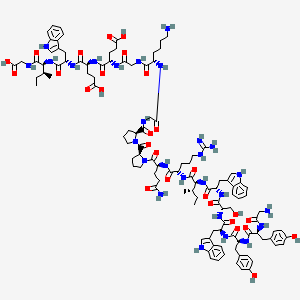
3-Chloro-5-iodopyridin-2-amine
Overview
Description
3-Chloro-5-iodopyridin-2-amine is a chemical compound with the CAS Number: 952901-62-1. It has a molecular weight of 254.46 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
3-Chloro-5-iodopyridin-2-amine has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used to study the mechanism of action of certain enzymes, and to study the structure and function of proteins. Additionally, this compound has been used in the study of the biochemical and physiological effects of certain drugs.
Mechanism of Action
Target of Action
It’s known that pyridine-based heterocyclic derivatives, which include 3-chloro-5-iodopyridin-2-amine, constitute an important part of modern-day drugs arsenal . These compounds have the ability to interact with a wide range of receptor targets .
Mode of Action
It’s known that the compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Biochemical Pathways
It’s known that pyridine-based heterocyclic derivatives can affect multiple biochemical pathways due to their ability to interact with a wide range of receptor targets .
Result of Action
It’s known that pyridine-based heterocyclic derivatives can have multifaceted pharmacological effects and therapeutic applications .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-iodopyridin-2-amine in lab experiments is that it is relatively easy to synthesize, and can be isolated in high yields. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in water, and can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-iodopyridin-2-amine. One potential application is in the development of new drugs, as this compound has been found to interact with certain receptors and modulate their activity. Additionally, this compound could be used as a reagent in organic synthesis, or as a catalyst in the synthesis of other compounds. Additionally, this compound could be used to study the mechanism of action of certain enzymes and proteins, as well as the biochemical and physiological effects of certain drugs. Finally, this compound could be used to study the structure and function of proteins, as well as the metabolism of certain drugs.
Safety and Hazards
The safety information for 3-Chloro-5-iodopyridin-2-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if you feel unwell .
properties
IUPAC Name |
3-chloro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUFMMWUXRBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589871 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952901-62-1 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)







